molecular formula C9H7NO2S B1603790 Methyl thieno[2,3-c]pyridine-2-carboxylate CAS No. 870243-58-6

Methyl thieno[2,3-c]pyridine-2-carboxylate

Cat. No.: B1603790
CAS No.: 870243-58-6
M. Wt: 193.22 g/mol
InChI Key: MVOGDZBDGGEEDA-UHFFFAOYSA-N
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Description

“Methyl thieno[2,3-c]pyridine-2-carboxylate” is a chemical compound that has been synthesized as part of a research program targeting novel molecules as potential anti-inflammatory agents .


Synthesis Analysis

The synthesis of “this compound” involves several steps. The reaction mixture is heated to 100 °C under an atmosphere of nitrogen for 21 hours. The reaction mixture is then allowed to cool and poured into water. The aqueous solution is extracted with ethyl acetate. Following the extraction, the aqueous phase is acidified with concentrated hydrochloric acid and then re-extracted with ethyl acetate .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C9H7NO2S .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are complex and involve several steps. The reaction mixture is heated to 100 °C under an atmosphere of nitrogen for 21 hours. The reaction mixture is then allowed to cool and poured into water. The aqueous solution is extracted with ethyl acetate. Following the extraction, the aqueous phase is acidified with concentrated hydrochloric acid and then re-extracted with ethyl acetate .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature. It has a molecular weight of 193.23 and a melting point of 106 - 107 °C .

Mechanism of Action

The exact mechanism of action of methyl thieno[2,3-c]pyridine-2-carboxylate is not fully understood. However, it is believed to act by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl thieno[2,3-c]pyridine-2-carboxylate is its versatility. This compound can be used in a variety of scientific research applications, including drug discovery and development, biochemistry, and molecular biology. However, one limitation of this compound is its potential toxicity. In vitro and in vivo studies have shown that high concentrations of this compound can be toxic to cells and may cause adverse effects.

Future Directions

There are several future directions for research involving methyl thieno[2,3-c]pyridine-2-carboxylate. One potential direction is the development of new drugs based on this compound. Researchers are currently exploring the potential therapeutic effects of this compound for the treatment of cancer and other diseases. Another future direction is the exploration of the biochemical and physiological effects of this compound. Researchers are currently investigating the mechanisms of action of this compound and its potential effects on cellular signaling pathways. Finally, future research may focus on the development of new synthetic methods for the production of this compound, as well as the optimization of existing synthetic methods for improved yields and purity.

Scientific Research Applications

Methyl thieno[2,3-c]pyridine-2-carboxylate has been used in a variety of scientific research applications. One of the most promising applications is in drug discovery and development. This compound has been shown to have potential as a lead compound for the development of new drugs, particularly for the treatment of cancer and other diseases.

Safety and Hazards

“Methyl thieno[2,3-c]pyridine-2-carboxylate” is classified as a warning under the GHS07 pictogram. It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

methyl thieno[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)7-4-6-2-3-10-5-8(6)13-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOGDZBDGGEEDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90608993
Record name Methyl thieno[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870243-58-6
Record name Methyl thieno[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl thieno[2,3-c]pyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 50-mL round-bottom flask was added 3-fluoro-4-pyridinecarboxaldehyde (0.8 mL, 8.02 mmol) and N,N-dimethylformamide (14 mL) and the solution was cooled to 0° C. To this solution was added potassium carbonate (1.22 g, 8.828 mmol) and methyl 2-mercaptoacetate (0.754 mL, 8.427 mmol). The solution turned to a clear yellow solution after stirring for 10 min. After 30 min at 0° C., the reaction was warmed to room temperature and stirred over the weekend by which time a solid precipitate was formed. Water was added provide a homogeneous solution, which was cooled to 0° C., the solid was collected via vacuum filtration, and washed with cold water until clear and colorless affording methyl thieno[2,3-c]pyridine-2-carboxylate (1.55 g, 82%) as a white solid. LCMS: (FA) ES+ 194; 1H NMR (d6-DMSO, 300 MHz) δ9.37 (s, 1 H), 8.56 (d, J=5.4 Hz, 1 H), 8.26 (d, J=0.6 Hz, 1 H), 7.97 (dd, J=5.4 Hz, 1.2 Hz, 1 H), 3.92 (s, 3 H).
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step Two
Quantity
0.754 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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